

Exploring the potential therapeutic applications of Recainam derivatives

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Compound of Interest

Compound Name: Recainam

Cat. No.: B1212388

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An In-depth Technical Guide to the Therapeutic Applications of Recainam

Disclaimer: This technical guide focuses on the parent compound, **Recainam**, due to a significant lack of publicly available scientific literature and clinical data on its derivatives. Extensive searches for "**Recainam** derivatives," "**Recainam** analogs," and related terms did not yield specific information regarding their synthesis, therapeutic applications, or experimental evaluation. Therefore, the following information pertains to **Recainam**.

Recainam is a Class I antiarrhythmic agent developed for the treatment of ventricular arrhythmias.^{[1][2]} It exhibits potent effects on cardiac electrophysiology, primarily by blocking sodium channels in the heart muscle. This guide provides a comprehensive overview of its clinical pharmacology, efficacy, and the methodologies used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on **Recainam**, including its efficacy in suppressing ventricular arrhythmias and its pharmacokinetic profile.

Table 1: Efficacy of Oral **Recainam** in Ventricular Arrhythmia Suppression^[1]

| Dosage | Median VPC Reduction | Median Repetitive Beat Reduction | Individual Efficacy (≥70% VPC or ≥90% Repetitive Beat Suppression) |
|-------------|----------------------|----------------------------------|--|
| 300 mg/day | Ineffective | 18% (not significant) | Not Reported |
| 900 mg/day | 58% | 94% | 64% of patients |
| 1500 mg/day | 79% | 98% | 73% of patients |

VPC: Ventricular Premature Complexes

Table 2: Efficacy of Intravenous **Recainam** in Complex Ventricular Arrhythmias[3]

| Timepoint | Median Total PVC Reduction | Median Repetitive Beat Suppression |
|--|----------------------------|------------------------------------|
| Short-term (1 hour post-loading dose) | 99.6% | 100% |
| Long-term (23 hours of maintenance infusion) | 99.7% | 100% |

PVC: Premature Ventricular Complexes

Table 3: Pharmacokinetic Parameters of Intravenous **Recainam**[2]

| Parameter | Value |
|-------------------------------------|-----------------------|
| Terminal Elimination Half-life | 5.0 ± 0.8 hours |
| Systemic Clearance | 0.27 ± 0.08 L/hour/kg |
| Central Volume of Distribution | 0.32 ± 0.11 L/kg |
| Steady-State Volume of Distribution | 1.4 ± 0.4 L/kg |

Table 4: Pharmacokinetic Parameters of Oral **Recainam** in Patients with Resistant Arrhythmias

| Parameter | Value |
|--|----------------------|
| Plasma Half-life | 9.4 ± 4.1 hours |
| Mean Effective Dosage | 427 mg every 8 hours |
| Mean Effective Trough Plasma Concentration | 1.83 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the clinical evaluation of **Recainam**.

Oral Recainam Dose-Ranging and Efficacy Study

- Study Design: A two-part study involving an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.
- Patient Population: 12 patients with frequent ventricular premature complexes (VPCs) (at least 30/hour).
- Dose-Ranging Protocol:
 - Patients received incremental oral doses of 100 mg, 300 mg, and 500 mg of **Recainam** every 8 hours.
 - Each dose was administered for 3 days.
 - Efficacy was assessed on the last day of each dosing period using 24-hour ambulatory electrocardiographic monitoring.
- Double-Blind Crossover Protocol:
 - Patients who responded to **Recainam** in the dose-ranging phase were randomized to receive either their effective dose of **Recainam** or a placebo for 1 week.
 - After a 1-week washout period, patients were crossed over to the other treatment for 1 week.

- Arrhythmia frequency was assessed by 24-hour ambulatory electrocardiography at the end of each treatment week.
- Data Analysis: VPC and repetitive beat frequencies were compared between baseline and each dose level, and between **Recainam** and placebo treatments.

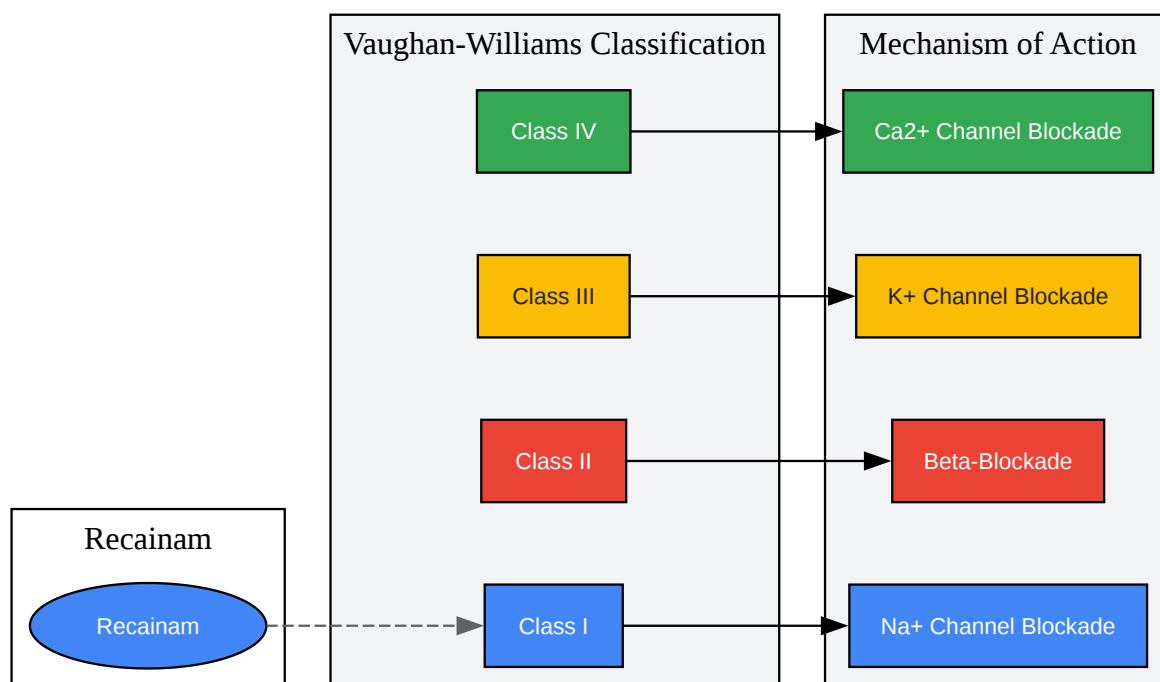
Intravenous Recainam Pharmacokinetic and Antiarrhythmic Evaluation

- Study Design: An open-label, multicenter study.
- Patient Population: 18 patients (15 men, 3 women) with frequent VPCs (>30/hour) and unsustained ventricular tachycardia.
- Dosing Protocol:
 - A loading dose of **Recainam** was administered intravenously.
 - This was followed by a 23-hour and 20-minute maintenance infusion.
- Pharmacokinetic Sampling:
 - Periodic blood samples were obtained during and after the termination of the infusion to determine **Recainam** plasma concentrations.
 - Urine specimens were collected over scheduled intervals to determine the urinary excretion of **Recainam**.
- Pharmacokinetic Analysis: A two-compartment pharmacokinetic model was used to analyze the plasma concentration-time data and calculate parameters such as terminal elimination half-life, systemic clearance, and volume of distribution.
- Efficacy Assessment: Continuous electrocardiographic monitoring was performed to assess the suppression of VPCs and runs of ventricular tachycardia.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Class I Antiarrhythmic Agent

Recainam is classified as a Class I antiarrhythmic agent according to the Vaughan-Williams classification. Its primary mechanism of action is the blockade of fast sodium channels (INa) in the cardiac myocytes. This action reduces the maximum rate of depolarization (V_{max} or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

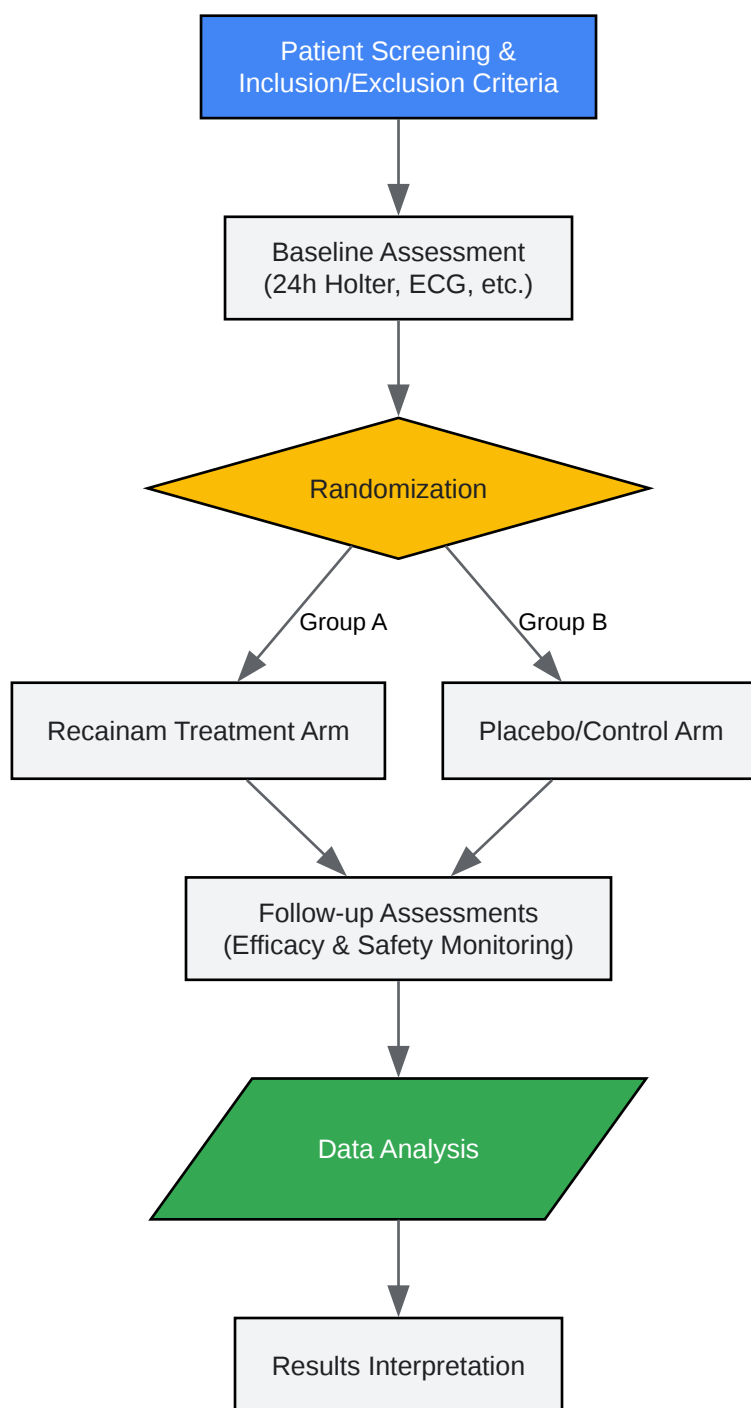


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Caption: Vaughan-Williams classification of antiarrhythmic drugs, highlighting **Recainam** as a Class I agent.

Clinical Trial Workflow for Recainam Evaluation

The evaluation of **Recainam**'s efficacy and safety typically followed a structured clinical trial workflow, as described in the cited studies.



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Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial of **Recainam**.

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References

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